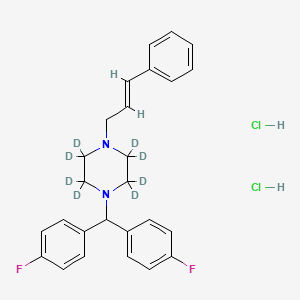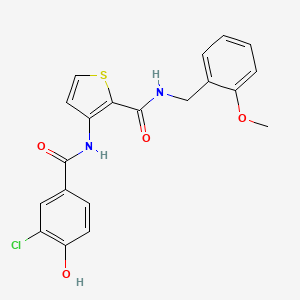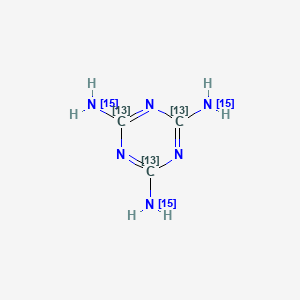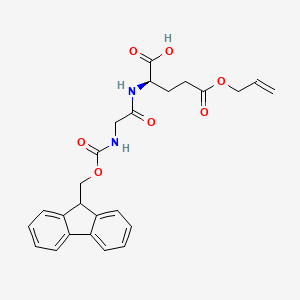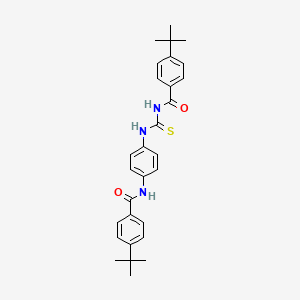
SARS-CoV-2-IN-74
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-74 is a chemical compound that has garnered significant attention due to its potential inhibitory effects on the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules being investigated for their ability to interfere with the replication and spread of the virus responsible for the COVID-19 pandemic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-74 typically involves a multi-step organic synthesis process. The initial steps often include the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. These intermediates are then subjected to further functionalization to yield the final product. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely be optimized to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can be more efficient than traditional batch processes. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-74 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halides, alcohols, and amines. These reactions often require catalysts such as palladium or copper and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Applications De Recherche Scientifique
SARS-CoV-2-IN-74 has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is investigated for its potential to inhibit viral replication and its interactions with viral proteins.
Medicine: It is explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: It is used in the development of diagnostic tools and antiviral coatings for surfaces.
Mécanisme D'action
The mechanism of action of SARS-CoV-2-IN-74 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. This compound is believed to inhibit the activity of the viral main protease, an enzyme essential for the replication of the virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the production of functional viral proteins and ultimately halting viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Lopinavir: A protease inhibitor used in combination with ritonavir for the treatment of HIV.
Nelfinavir: Another protease inhibitor with potential activity against SARS-CoV-2.
Uniqueness
SARS-CoV-2-IN-74 is unique in its specific targeting of the SARS-CoV-2 main protease, which distinguishes it from other antiviral agents that may target different viral enzymes or host cell pathways. Its high specificity and potency make it a promising candidate for further development as a therapeutic agent against COVID-19.
Propriétés
Formule moléculaire |
C26H33N3O3 |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
(2S)-N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C26H33N3O3/c1-26(2,3)19-11-13-21(14-12-19)29(25(31)22-17-32-22)23(18-8-7-15-27-16-18)24(30)28-20-9-5-4-6-10-20/h7-8,11-16,20,22-23H,4-6,9-10,17H2,1-3H3,(H,28,30)/t22-,23+/m0/s1 |
Clé InChI |
AXZIDZSPVFPYSX-XZOQPEGZSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)[C@@H]4CO4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

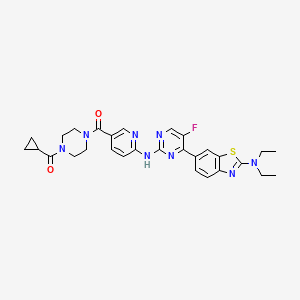
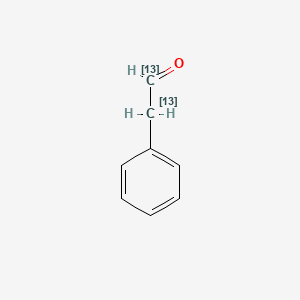
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
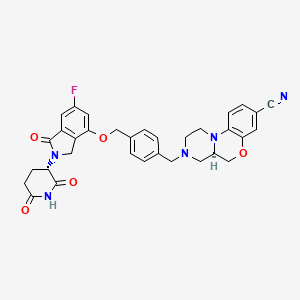
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)
